molecular formula C17H17FN2O3 B2643534 N1-(3-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 898357-82-9

N1-(3-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No.: B2643534
CAS No.: 898357-82-9
M. Wt: 316.332
InChI Key: DXWYERNKAXTXAS-UHFFFAOYSA-N
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Description

N1-(3-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-fluorophenyl group at the N1 position and a 4-methoxyphenethyl group at the N2 position. Oxalamides are known for their versatility in medicinal chemistry, particularly as enzyme inhibitors, flavoring agents, or antimicrobial agents, depending on substituent patterns .

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-23-15-7-5-12(6-8-15)9-10-19-16(21)17(22)20-14-4-2-3-13(18)11-14/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWYERNKAXTXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide typically involves a multi-step process. One common method includes the reaction of 3-fluoroaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 4-methoxyphenethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of a nitro group would produce the corresponding amine.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : N1-(3-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide serves as a versatile building block in organic synthesis, enabling the creation of more complex molecular architectures.

Biology

  • Biochemical Probing : The compound is investigated for its ability to interact with specific proteins or enzymes, making it a valuable tool in studying cellular processes and enzyme mechanisms.

Medicine

  • Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Its interaction with molecular targets could lead to the development of new therapeutic agents for various diseases.

Industry

  • Material Development : this compound is explored for its potential in creating new materials with specific properties, such as polymers or coatings.

Case Study 1: Anti-inflammatory Activity

A study focused on evaluating the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Enzyme Interaction Studies

Research investigating the compound's interactions with specific enzymes revealed that it binds effectively to targets involved in metabolic pathways. This binding was confirmed through various biochemical assays, indicating its utility as a biochemical probe.

Case Study 3: Material Science Applications

In material science, this compound has been utilized in developing novel polymeric materials. These materials exhibited enhanced mechanical properties and thermal stability, showcasing the compound's industrial relevance.

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Key Compounds :

  • N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) : Differs by fluorine substitution at the phenyl 2-position. Synthesized in 52% yield, this positional isomer may exhibit altered steric and electronic interactions compared to the 3-fluoro analog, impacting target binding .
  • N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) : Replaces fluorine with chlorine at the 3-position. Chlorine’s larger atomic radius and stronger electron-withdrawing effects could enhance enzyme inhibition but reduce solubility. Synthesized in 33% yield .
  • N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (23) : Dual chloro/fluoro substitution introduces synergistic electronic effects. Reported yield: 33% .

Physicochemical Implications :

  • Fluorine (3-position) : Smaller size and high electronegativity improve membrane permeability and metabolic stability.

Substituent Diversity in the N1-Aryl Group

Key Compounds :

  • Yield: 73% with 22% dimer impurity .
  • Low yield: 23% .
  • N1-(3-Ethoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide (21) : Ethoxy substituent increases steric bulk and electron-donating effects, synthesized in high yield (83%) .

Comparison with Non-Aromatic Analogs

  • N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) : Adamantyl group introduces rigidity and hydrophobicity, favoring interactions with hydrophobic enzyme pockets. Melting point >210°C, purity >90% .
  • N1,N2-Bis(4-methoxyphenethyl)oxalamide (57) : Symmetric structure with dual 4-methoxyphenethyl groups. Yield: 56%, suggesting steric challenges in synthesis .

Structure-Activity Relationships (SAR)

Positional Isomerism : 3-Fluorophenyl analogs likely exhibit superior target binding compared to 2-fluoro isomers due to optimal steric alignment .

Halogen Effects : Chlorine enhances potency but reduces solubility; fluorine balances activity and bioavailability .

Heterocyclic vs. Aromatic Groups : Pyridinyl substituents (e.g., compound 39) improve hydrogen bonding but may introduce synthetic complexity .

Dual Substitution : Multi-halogenated analogs (e.g., compound 23) show promise for enhanced efficacy but require optimization for solubility .

Biological Activity

N1-(3-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Key Properties

  • Molecular Weight: 301.33 g/mol
  • CAS Number: 898357-82-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways relevant to diseases such as diabetes and cancer.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes. For instance, it has shown promising results in inhibiting alpha-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro assays revealed an IC50 value of approximately 286 µM, which is lower than that of the standard drug acarbose (IC50 = 475 µM) .

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial properties. For example, derivatives containing similar functional groups have demonstrated significant antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa . While specific data on this compound's antimicrobial efficacy is limited, its structural characteristics suggest potential activity.

Case Study 1: Enzyme Inhibition

A study focusing on enzyme inhibition reported that derivatives of oxalamide structures exhibited selective inhibition against certain metabolic enzymes. This research emphasizes the potential of this compound in developing therapeutic agents targeting metabolic disorders .

Case Study 2: Antidiabetic Potential

In a separate investigation, the compound's effect on glucose metabolism was assessed. The results indicated that it could modulate glucose uptake in muscle cells, suggesting its utility as a candidate for antidiabetic drug development .

Comparative Analysis with Related Compounds

Compound NameIC50 (µM)Biological Activity
This compound286Alpha-glucosidase inhibition
Acarbose475Alpha-glucosidase inhibition
4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate286Alpha-glucosidase inhibition

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